Cas no 1977495-97-8 (Trilaciclib hydrochloride)

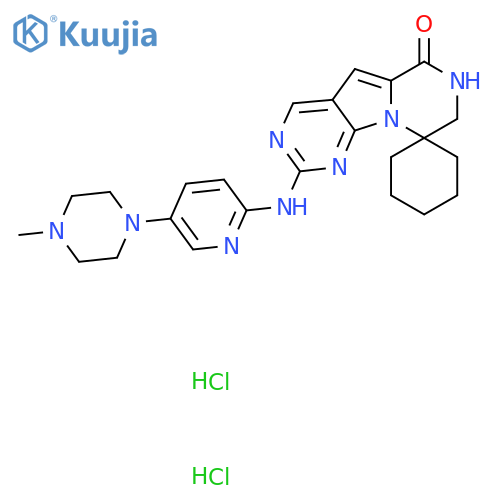

Trilaciclib hydrochloride structure

商品名:Trilaciclib hydrochloride

Trilaciclib hydrochloride 化学的及び物理的性質

名前と識別子

-

- Trilaciclib hydrochloride

- Trilaciclib dihydrochloride

- Trilaciclib (hydrochloride)

- 4BX07W725T

- 2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]spiro[7,8-dihydropyrazino[5,6]pyrrolo[1,2-d]pyrimidine-9,1//'-cyclohexane]-6-one;dihydrochloride

- G1T28 dihydrochloride

- Trilaciclib hydrochloride(G1T28)

- BCP25727

- SB19784

- G1T28 dihydrochloride;Trilaciclib 2HCl

- G1T28 hydrochloride

- UNII-4BX07W725T

- Cosela

- AT27978

- 12'-{[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino}-2',5',11',13'-tetraazaspiro[cyclohexane-1,3'-tricyclo[7.4.0.0,tridecane]-1'(13'),7',9',11'-tetraen-6'-one dihydrochloride

- 2'-[[5-(4-Methylpiperazin-1-yl)pyridin-2-yl]amino}-7',8'-dihydro-6'H-spiro[cyclohexane-1,9'-pyrazino[1',2':1,5]pyrrolo[2,3-d]pyrimidin]-6'-one, hydrochloride (1:2)

- CED49597

- AC-36548

- CHEMBL4650272

- 4-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one;dihydrochloride

- 1374635-07-0

- Trilaciclib hydrochloride(G1T28)?

- D11987

- TRILACICLIB DIHYDROCHLORIDE [ORANGE BOOK]

- trilaciclib 2HCl

- AKOS040740451

- EX-A4296

- TRILACICLIB DIHYDROCHLORIDE [WHO-DD]

- 12'-{[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino}-2',5',11',13'-tetraazaspiro[cyclohexane-1,3'-tricyclo[7.4.0.0(2),]tridecane]-1'(13'),7',9',11'-tetraen-6'-one dihydrochloride

- 2'-((5-(4-Methylpiperazin-1-yl)pyridin-2-yl)amino)-7',8'-dihydro-6'hspiro(cyclohexane-1,9'-pyrazino(1',2':1,5)pyrrolo(2,3-d)pyrimidin)-6'-one dihydrochloride

- 2'-((5-(4-Methylpiperazin-1-yl)pyridin-2-yl)amino)-7',8'-dihydro-6'H-spiro[cyclohexane-1,9'-pyrazino[1',2':1,5]pyrrolo[2,3-d]pyrimidin]-6'-one dihydrochloride

- HY-101467A

- 12'-{[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino}-2',5',11',13'-tetraazaspiro[cyclohexane-1,3'-tricyclo[7.4.0.0(2),?]tridecane]-1'(13'),7',9',11'-tetraen-6'-one dihydrochloride

- 1977495-97-8

- 12'-{[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino}-2',5',11',13'-tetraazaspiro[cyclohexane-1,3'-tricyclo[7.4.0.0(2),]tridecane]-1'(9'),7',10',12'-tetraen-6'-one dihydrochloride

- Spiro(cyclohexane-1,9'(6'H)-pyrazino(1',2':1,5)pyrrolo(2,3-d)pyrimidin)-6'-one, 7',8'-dihydro-2'-((5-(4-methyl-1-piperazinyl)-2-pyridinyl)amino)-, hydrochloride (1:2)

- MS-29631

- Cosela (TN)

- CS-7942

-

- インチ: 1S/C24H30N8O.2ClH/c1-30-9-11-31(12-10-30)18-5-6-20(25-15-18)28-23-26-14-17-13-19-22(33)27-16-24(7-3-2-4-8-24)32(19)21(17)29-23;;/h5-6,13-15H,2-4,7-12,16H2,1H3,(H,27,33)(H,25,26,28,29);2*1H

- InChIKey: BRCYOXKEDFAUSA-UHFFFAOYSA-N

- ほほえんだ: Cl.Cl.O=C1C2=CC3=CN=C(NC4C=CC(=CN=4)N4CCN(C)CC4)N=C3N2C2(CN1)CCCCC2

計算された属性

- せいみつぶんしりょう: 518.207613g/mol

- どういたいしつりょう: 518.207613g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 7

- 重原子数: 35

- 回転可能化学結合数: 3

- 複雑さ: 707

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 91.2

- ぶんしりょう: 519.5g/mol

Trilaciclib hydrochloride セキュリティ情報

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Trilaciclib hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-101467A-1mg |

Trilaciclib hydrochloride |

1977495-97-8 | 99.74% | 1mg |

¥390 | 2024-04-19 | |

| MedChemExpress | HY-101467A-50mg |

Trilaciclib hydrochloride |

1977495-97-8 | 99.74% | 50mg |

¥4000 | 2024-04-19 | |

| DC Chemicals | DC21033-100 mg |

Trilaciclib hydrochloride(G1T28) |

1977495-97-8 | >98% | 100mg |

$800.0 | 2022-02-28 | |

| ChemScence | CS-7942-5mg |

Trilaciclib (hydrochloride) |

1977495-97-8 | 99.24% | 5mg |

$700.0 | 2022-04-27 | |

| Chemenu | CM213002-5g |

2'-((5-(4-Methylpiperazin-1-yl)pyridin-2-yl)amino)-7',8'-dihydro-6'H-spiro[cyclohexane-1,9'-pyrazino[1',2'1,5]pyrrolo[2,3-d]pyrimidin]-6'-one dihydrochloride |

1977495-97-8 | 97% | 5g |

$10154 | 2022-09-29 | |

| eNovation Chemicals LLC | Y1241210-5mg |

Trilaciclib hydrochloride |

1977495-97-8 | 99% | 5mg |

$1070 | 2023-05-17 | |

| ChemScence | CS-7942-100mg |

Trilaciclib (hydrochloride) |

1977495-97-8 | 99.24% | 100mg |

$2400.0 | 2022-04-27 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T13202-50mg |

Trilaciclib hydrochloride |

1977495-97-8 | 99.69% | 50mg |

¥ 5383 | 2023-09-07 | |

| DC Chemicals | DC21033-100mg |

Trilaciclib hydrochloride(G1T28) |

1977495-97-8 | 100mg |

$800.0 | 2023-09-15 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T13202-5mg |

Trilaciclib hydrochloride |

1977495-97-8 | 99.69% | 5mg |

¥ 1153 | 2023-09-07 |

Trilaciclib hydrochloride 関連文献

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

1977495-97-8 (Trilaciclib hydrochloride) 関連製品

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1977495-97-8)Trilaciclib hydrochloride

清らかである:99%

はかる:5mg

価格 ($):674.0